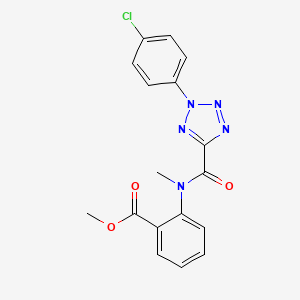

methyl 2-(2-(4-chlorophenyl)-N-methyl-2H-tetrazole-5-carboxamido)benzoate

Description

Methyl 2-(2-(4-chlorophenyl)-N-methyl-2H-tetrazole-5-carboxamido)benzoate is a synthetic organic compound featuring a benzoate ester backbone linked to a tetrazole-carboxamide moiety substituted with a 4-chlorophenyl group and an N-methyl group. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a bioisostere for carboxylic acids or as a protease inhibitor scaffold.

Properties

IUPAC Name |

methyl 2-[[2-(4-chlorophenyl)tetrazole-5-carbonyl]-methylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN5O3/c1-22(14-6-4-3-5-13(14)17(25)26-2)16(24)15-19-21-23(20-15)12-9-7-11(18)8-10-12/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHDHQQVNGMWOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(2-(4-chlorophenyl)-N-methyl-2H-tetrazole-5-carboxamido)benzoate is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrazole ring , a benzoate moiety , and a 4-chlorophenyl group , which contribute to its diverse interactions within biological systems. Its molecular formula is C15H14ClN5O2, with a molecular weight of approximately 351.78 g/mol .

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential as an antibacterial agent .

- Antifungal Properties : Preliminary studies suggest that it may possess antifungal activity, although further investigation is required to confirm these findings.

- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, contributing to its potential as an antioxidant agent .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Tetrazole Ring : The initial step involves reacting 4-chlorobenzonitrile with sodium azide to create an intermediate tetrazole.

- Carboxamide Formation : This intermediate is then reacted with N-methyl-N-phenylamine under specific conditions (e.g., using solvents like DMF or DMSO at elevated temperatures) to yield the final product.

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)-5-(pyrrolidin-1-ylmethyl)tetrazole | Contains a tetrazole ring and chlorophenyl group | Antibacterial |

| Methyl 1-(4-chlorophenyl)-tetrazole-5-carboxylate | Similar tetrazole structure with methyl ester | Antimicrobial |

| N-Methyl-N'-(4-chlorobenzoyl)urea | Urea derivative with chlorobenzoyl group | Antifungal properties |

The unique combination of functional groups in this compound enhances its biological activity compared to similar compounds. Studies have indicated that the presence of both the benzoate and tetrazole moieties allows for diverse interactions within biological systems, making it a valuable candidate for pharmaceutical development .

Case Study: Antimicrobial Evaluation

A recent study evaluated the antimicrobial properties of this compound against various pathogens. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating bacterial infections. Further assays are needed to explore its efficacy against fungal pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole or Acylsulfonamide Moieties

The compound shares functional group similarities with bioactive molecules designed for targeting apoptosis regulators like MCL-1/BCL-2. For instance:

- 5-(N-Benzyl-4-(4-chloro-3,5-dimethylphenoxy)phenylsulfonamido)-2-hydroxybenzoic acid (27): This acylsulfonamide derivative replaces the tetrazole with a sulfonamide group but retains the 4-chloro-substituted aromatic system. The sulfonamide enhances acidity (pKa ~10) compared to the tetrazole (pKa ~4–5), impacting solubility and membrane permeability.

- Methyl 5-(N-benzyl-4-fluorophenylsulfonamido)-2-hydroxybenzoate : Features a fluorophenylsulfonamido group instead of tetrazole, introducing electronegative fluorine for improved target affinity. The hydroxyl group at position 2 increases polarity relative to the methyl ester in the target compound.

Table 1: Key Structural and Physicochemical Comparisons

*Predicted using Molinspiration software.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.